(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride

Chiral resolution Enantioselective synthesis Kinase inhibitor intermediates

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride (CAS 2703746-18-1) is a chiral, enantiomerically pure benzofuran derivative containing a primary amine at the 3-position and a nitrile at the 6-position of the 2,3-dihydrobenzofuran core. The compound is supplied as the hydrochloride salt (MW 196.63 g/mol) and is classified as a heterocyclic amine building block within the broader 3-amino-2,3-dihydrobenzofuran family.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
Cat. No. B8182184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=C(C=C2)C#N)N.Cl
InChIInChI=1S/C9H8N2O.ClH/c10-4-6-1-2-7-8(11)5-12-9(7)3-6;/h1-3,8H,5,11H2;1H/t8-;/m0./s1
InChIKeySOTDRQLMNBQEKN-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride: Chiral Benzofuran Building Block for Kinase-Targeted Drug Discovery


(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride (CAS 2703746-18-1) is a chiral, enantiomerically pure benzofuran derivative containing a primary amine at the 3-position and a nitrile at the 6-position of the 2,3-dihydrobenzofuran core. The compound is supplied as the hydrochloride salt (MW 196.63 g/mol) and is classified as a heterocyclic amine building block within the broader 3-amino-2,3-dihydrobenzofuran family [1]. Its (R)-stereochemistry and bifunctional amino/nitrile reactivity make it a strategic intermediate for constructing enantiopure kinase inhibitor candidates, particularly where stereochemical integrity at the dihydrofuran ring junction influences target binding [2]. The scaffold has been validated in multiple drug discovery campaigns, including BET bromodomain inhibitors exhibiting >1000-fold BD2-over-BD1 selectivity [3]. This compound is not a final drug substance; its procurement value lies in its defined stereochemistry, regiochemistry, and salt-form handling properties relative to its enantiomer, racemate, and free-base comparators.

Why Generic Substitution Fails for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride in Drug Discovery Procurement


Substituting this compound with the (S)-enantiomer, the racemic mixture, or the free-base form introduces risks that cascade through downstream synthesis and biological evaluation. The (R)-stereochemistry is not a trivial property—in related 3-amino-2,3-dihydrobenzofuran kinase inhibitor series, the 2R,3R-enantiomer exhibited approximately twice the activity of the racemic mixture in tubulin polymerization assays, while the 2S,3S-enantiomer showed minimal activity, demonstrating clear enantioselectivity [1]. The hydrochloride salt form provides defined stoichiometry (1:1 amine:HCl), improved aqueous solubility for coupling reactions, and enhanced long-term storage stability under ambient conditions relative to the free base, which requires cold storage under inert atmosphere . Regioisomeric substitution (5-carbonitrile vs. 6-carbonitrile) alters the electronics of the benzofuran ring, directly affecting the reactivity of the amino group in amide bond formation and the metabolic stability of downstream drug candidates incorporating this scaffold [2]. These three differentiation axes—stereochemistry, salt form, and nitrile position—mean that interchanging with a generic analog yields a different chemical entity with unpredictable biological and pharmacokinetic consequences.

Quantitative Differentiation Evidence for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride: Comparator-Based Assessment


Enantiomeric Integrity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate in Chiral Drug Intermediate Selection

The (R)-enantiomer (CAS 1259589-70-2 free base; 2703746-18-1 HCl) is commercially available at 95–98% enantiomeric purity from multiple suppliers . In the broader 3-amino-2,3-dihydrobenzofuran class, enantiomeric configuration has been shown to drive biological activity: the 2R,3R enantiomer of a related dihydrobenzofuran exhibited twice the potency of its racemic mixture in tubulin polymerization inhibition, while the 2S,3S enantiomer was essentially inactive [1]. Although direct head-to-head IC50 data for the specific (R)- and (S)-6-carbonitrile enantiomers have not been published, the class-level evidence establishes that stereochemistry at the dihydrofuran C3 position is a known determinant of target binding potency. Procuring the racemate (CAS 1273656-75-9) and performing chiral separation introduces additional cost, yield loss, and uncertainty in absolute configuration assignment.

Chiral resolution Enantioselective synthesis Kinase inhibitor intermediates

Salt Form Selection: HCl Salt vs. Free Base—Handling, Solubility, and Storage Stability

The hydrochloride salt (CAS 2703746-18-1, MW 196.63 g/mol) is a defined stoichiometric solid that can be stored at room temperature under inert gas . The free base (CAS 1259589-70-2, MW 160.17 g/mol) is also commercially available at 95–98% purity but differs in storage requirements and handling characteristics . The salt form provides a 22.7% higher molecular weight due to HCl incorporation (196.63 vs. 160.17 g/mol), which must be accounted for in reaction stoichiometry calculations. The protonated amine in the HCl salt enhances aqueous solubility for coupling reactions and eliminates the need for in situ acid activation. Vendor data indicate that the free base is typically supplied with a minimum purity of 95% and stored long-term in cool, dry conditions , while the HCl salt is specified at 95% purity with room-temperature storage tolerance . In multistep synthetic sequences, the salt form ensures consistent amine loading and avoids variability introduced by free base hygroscopicity or carbonate formation upon atmospheric CO2 exposure.

Salt selection Solid-state properties Chemical stability

Scaffold Validation: 2,3-Dihydrobenzofuran Core in BET Bromodomain Inhibitors with Nanomolar Potency and >1000-Fold BD2 Selectivity

The 2,3-dihydrobenzofuran scaffold—the core of the target compound—has been optimized into highly potent, second bromodomain (BD2)-selective BET inhibitors. A 2021 J. Med. Chem. study demonstrated that a series of elaborated 2,3-dihydrobenzofurans achieved >1000-fold selectivity for BD2 over BD1, with representative compounds reaching nanomolar potency in biochemical assays [1]. While the target compound is an unelaborated chiral building block rather than a final inhibitor, its 6-carbonitrile substituent maps directly onto the substitution pattern of these optimized inhibitors, where the nitrile participates in key hydrogen-bond interactions within the bromodomain acetyl-lysine binding pocket. Compounds lacking the 3-amino substitution (e.g., 2,3-dihydrobenzofuran-6-carbonitrile, CAS 1112184-64-1) cannot be directly elaborated into the chiral 3-amino derivatives required for stereospecific binding interactions observed in the BET inhibitor series. The (R)-configuration at C3 positions the amino group for subsequent derivatization into urea, amide, or sulfonamide linkages that engage the BD2 selectivity pocket.

BET inhibition Bromodomain selectivity Epigenetic drug discovery

2,3-Dihydrobenzofuran Scaffold in IRAK4 Inhibition: Nanomolar Cellular Potency Validates the Core Template

Independent drug discovery programs have validated the 2,3-dihydrobenzofuran scaffold for kinase inhibition. A 2023 Eur. J. Med. Chem. study reported a series of 2,3-dihydrobenzofuran IRAK4 inhibitors developed through structure-based drug design. The lead compound (compound 22) exhibited IRAK4 IC50 = 8.7 nM and antiproliferative activity against the MYD88 L265P DLBCL cell line (OCI-LY10 IC50 = 0.248 μM), with favorable kinase selectivity [1]. This independently confirms that the 2,3-dihydrobenzofuran core—when appropriately substituted—supports nanomolar target engagement and cellular activity. The target compound, with its 3-amino and 6-carbonitrile substituents, provides the essential functional handles (primary amine for amide/urea coupling; nitrile for hydrogen bonding or further transformation) present in these validated inhibitor series. Substituting with the 5-carbonitrile regioisomer (CAS 1259688-21-5) or the des-amino analog (CAS 1112184-64-1) would alter the trajectory of SAR exploration away from the substitution patterns validated in both the IRAK4 and BET inhibitor programs.

IRAK4 inhibition DLBCL therapy Kinase drug discovery

Regiochemical Differentiation: 6-Carbonitrile vs. 5-Carbonitrile Substitution—Computed Physicochemical Property Comparison

The position of the nitrile substituent on the benzofuran ring affects computed physicochemical properties relevant to downstream drug candidate optimization. For the 6-carbonitrile regioisomer (free base, CAS 1259589-70-2), PubChem computed properties yield XLogP3 = 0.3, Topological Polar Surface Area (TPSA) = 59 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The 5-carbonitrile regioisomer (CAS 1259688-21-5) shares the same molecular formula and heavy atom count but differs in the spatial orientation of the nitrile dipole relative to the dihydrofuran oxygen, altering the local electrostatic environment at the 3-amino group. This positional shift affects the nucleophilicity of the amine in coupling reactions and the metabolic vulnerability of the benzylic C3 position in elaborated drug candidates. In the BET inhibitor optimization study, the 6-substitution pattern was retained throughout lead optimization, suggesting it contributes favorably to the binding pose within the BD2 acetyl-lysine pocket [2]. No equivalent optimization campaign has been reported for the 5-carbonitrile regioisomer in the BET or IRAK4 contexts.

Regiochemistry Physicochemical properties Drug-likeness

Vendor Purity and Pricing Landscape: HCl Salt vs. Free Base Procurement Economics

Across commercial suppliers, the hydrochloride salt (CAS 2703746-18-1) is consistently offered at 95% minimum purity . The free base (CAS 1259589-70-2) is available at 95% (AKSci, Coolpharm) to 97–98% (Chemenu, Leyan) purity grades, with higher purity commanding a premium . Pricing data from Chemenu (2023) indicates the free base at 97% purity is priced at $272/250 mg and $680/1 g . The (S)-enantiomer (CAS 1259774-22-5) and racemate (CAS 1273656-75-9) are available from multiple suppliers at comparable purity grades, ensuring competitive procurement options. The consistent availability of the (R)-enantiomer in both salt and free base forms across multiple vendors (AKSci, Bidepharm, Chemenu, Leyan, MolCore, Fujifilm Wako) indicates a mature supply chain with batch-to-batch consistency supported by QC documentation (NMR, HPLC, GC) .

Procurement economics Purity comparison Supply chain

Validated Application Scenarios for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride in Pharmaceutical Research and Development


Chiral Building Block for BD2-Selective BET Bromodomain Inhibitor Synthesis

This compound serves as the optimal starting material for constructing BD2-selective BET bromodomain inhibitors based on the 2,3-dihydrobenzofuran scaffold. The (R)-amine at C3 provides the chiral attachment point for urea, amide, or sulfonamide linkers that engage the BD2 selectivity pocket, while the 6-carbonitrile participates in hydrogen-bond interactions within the acetyl-lysine binding site. The validated J. Med. Chem. 2021 series achieved >1000-fold BD2/BD1 selectivity using this substitution pattern [1]. The HCl salt form ensures defined stoichiometry for the first coupling step, and the pre-resolved (R)-stereochemistry eliminates the need for chiral separation of diastereomeric intermediates. Starting from the 5-carbonitrile regioisomer or the des-amino analog would deviate from the validated SAR trajectory and require de novo optimization of the binding pose.

Enantiopure Intermediate for IRAK4 Kinase Inhibitor Development

In the context of IRAK4 inhibitor programs targeting MYD88-mutant diffuse large B-cell lymphoma (DLBCL), this compound provides the chiral 3-amino-2,3-dihydrobenzofuran core that maps onto the pharmacophore of the 2023 Eur. J. Med. Chem. series, where elaborated compound 22 achieved IRAK4 IC50 = 8.7 nM and OCI-LY10 cellular IC50 = 0.248 μM [2]. The (R)-enantiomer is preferred because class-level evidence indicates that stereochemistry at the dihydrofuran ring significantly modulates kinase inhibitory activity [3]. The hydrochloride salt is recommended for amide coupling steps due to its enhanced solubility in polar aprotic solvents, while the free base may be preferred for reactions requiring anhydrous, non-acidic conditions.

Stereochemical Probe for Enantioselectivity Studies in Kinase and Epigenetic Target Binding

The individual (R)-enantiomer, its (S)-counterpart (CAS 1259774-22-5), and the racemate (CAS 1273656-75-9) constitute a matched set for systematic investigation of stereochemistry-activity relationships. In related 2,3-dihydrobenzofuran series, enantiomeric configuration has been shown to produce binary on/off activity differences—the 2R,3R-enantiomer active, the 2S,3S-enantiomer inactive—in tubulin polymerization assays [3]. Researchers can procure the (R)-enantiomer as the hydrochloride salt for lead optimization and separately acquire the (S)-enantiomer as a negative control, enabling definitive attribution of biological activity to stereochemistry rather than achiral scaffold effects. This experimental design is not feasible when starting from the racemate alone.

Multi-Step Synthesis of Nitrogen-Containing Heterocycles via Amino Group Derivatization

The primary amine at C3, in combination with the electron-withdrawing 6-carbonitrile, enables sequential derivatization strategies: (i) amide or sulfonamide formation at the amine; (ii) nitrile reduction to aminomethyl for further elaboration; (iii) nitrile hydrolysis to carboxylic acid for peptide coupling. The rigid dihydrobenzofuran core (rotatable bond count = 0) [4] imposes conformational constraint that is valuable for generating shape-defined screening libraries. The hydrochloride salt is recommended for the initial amide coupling step, as the protonated amine avoids competing N-alkylation side reactions. Procurement in gram quantities (1 g, 97% purity, ~$680) supports the synthesis of 50–100 diverse analogs at 10–20 mg per library member.

Quote Request

Request a Quote for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.